molecular formula C21H24ClN3O2S2 B6579368 3-(4-chlorophenyl)-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 687563-10-6

3-(4-chlorophenyl)-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6579368
CAS No.: 687563-10-6
M. Wt: 450.0 g/mol
InChI Key: OOTFZZMRQLQCPV-UHFFFAOYSA-N
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Description

Key structural features include:

  • Core structure: A thieno[3,2-d]pyrimidin-4-one ring system fused with a tetrahydrofuran-like moiety (3H,4H,6H,7H).
  • Substituents: A 4-chlorophenyl group at position 3, contributing to hydrophobic interactions and π-stacking in biological targets.

The compound’s design leverages the thienopyrimidine core’s ability to mimic purine bases, making it a candidate for targeting ATP-binding sites in enzymes .

Properties

IUPAC Name

3-(4-chlorophenyl)-2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O2S2/c1-2-15-5-3-4-11-24(15)18(26)13-29-21-23-17-10-12-28-19(17)20(27)25(21)16-8-6-14(22)7-9-16/h6-9,15H,2-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTFZZMRQLQCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their differentiating features:

Compound Name / ID Core Structure Position 3 Substituent Position 2 Substituent Key Differences vs. Target Compound Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one 4-Chlorophenyl 2-(2-Ethylpiperidin-1-yl)-2-oxoethylsulfanyl Reference compound
3-(4-Bromophenyl)-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one (BG14279) Thieno[3,2-d]pyrimidin-4-one 4-Bromophenyl Same as target compound Halogen substitution (Br vs. Cl)
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one (ZINC2719809) Thieno[3,2-d]pyrimidin-4-one 4-Methylphenyl 2-(4-Chlorophenyl)-2-oxoethylsulfanyl Position 3: Methylphenyl; Position 2: Chlorophenyl-oxoethyl
3-Ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4-one Ethyl 2-(4-Fluorophenyl)-2-oxoethylsulfanyl Core ring fusion (2,3-d vs. 3,2-d); Fluorophenyl
3-(2-Methoxyethyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-thieno[3,2-d]pyrimidin-4-one (C280-1185) Thieno[3,2-d]pyrimidin-4-one 2-Methoxyethyl 2-(Piperidin-1-yl)-2-oxoethylsulfanyl Position 3: Methoxyethyl; Piperidine vs. ethylpiperidine

Key Observations

Halogen Effects: The bromophenyl analog (BG14279) retains the ethylpiperidine side chain but replaces chlorine with bromine. Bromine’s larger atomic radius may enhance hydrophobic interactions but reduce metabolic stability compared to chlorine.

Core Modifications: Analogs with thieno[2,3-d]pyrimidin-4-one cores (e.g., ) exhibit altered ring fusion, which disrupts the spatial orientation of substituents and may reduce target compatibility.

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